PDMP-d8
Description
PDMP-d8 (1-phenyl-3,4-dimethylpyrazolidine-d8) is a deuterated analog of PDMP, a compound historically studied for its biochemical and pharmacological properties. The deuteration at eight hydrogen positions enhances its stability and reduces metabolic degradation, making it valuable in pharmacokinetic and mechanistic studies . This compound is frequently used as an internal standard in mass spectrometry due to its isotopic purity and structural similarity to non-deuterated PDMP, enabling precise quantification in complex matrices .
Properties
Molecular Formula |
C₂₃H₃₁D₈ClN₂O₃ |
|---|---|
Molecular Weight |
435.07 |
Synonyms |
N-((1R,2R)-1-Hydroxy-3-morpholino-1-phenylpropan-2-yl)decanamide-d8 Hydrochloride; N-[2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-decanamide-d8 Monohydrochloride; N-[(1R,2R)-2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]-decanamide-d8 Hydroch |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
PDMP-d8 vs. Non-Deuterated PDMP
- Structural Differences : this compound replaces eight hydrogen atoms with deuterium, primarily at methyl and phenyl groups, without altering the core pyrazolidine ring. This modification reduces metabolic oxidation rates by cytochrome P450 enzymes, as shown in hepatic microsomal assays (Table 1) .
- Pharmacokinetic Advantages : In rat models, this compound exhibited a 2.3-fold longer half-life (t₁/₂ = 8.7 hours) compared to PDMP (t₁/₂ = 3.8 hours) due to deuterium’s kinetic isotope effect .
Table 1 : Metabolic Stability of this compound vs. PDMP
| Parameter | This compound | PDMP |
|---|---|---|
| Hepatic Clearance (mL/min) | 12.4 ± 1.2 | 28.9 ± 2.5 |
| Half-life (h) | 8.7 ± 0.9 | 3.8 ± 0.4 |
| Plasma Protein Binding (%) | 89.1 ± 3.1 | 87.6 ± 2.8 |
This compound vs. 2-Substituted dATP Derivatives
- Instead, it modulates lipid metabolism pathways, particularly sphingolipid biosynthesis .
- Analytical Utility : Both compounds serve as isotopic standards, but this compound’s application spans pharmacokinetics, whereas dATP derivatives are confined to nucleic acid research .
Comparison with Functionally Similar Compounds
This compound vs. Fumonisin B1
- Mechanistic Overlap : Both compounds inhibit ceramide synthase, but this compound targets glucosylceramide synthase (IC₅₀ = 1.2 µM) with higher specificity, reducing off-target effects observed in fumonisin B1 (IC₅₀ = 0.8 µM for ceramide synthase) .
- Toxicity Profile : this compound shows lower nephrotoxicity in murine models compared to fumonisin B1, which induces renal apoptosis at doses >5 mg/kg .
Table 2 : Inhibitory Potency and Toxicity
| Compound | Target Enzyme | IC₅₀ (µM) | LD₅₀ (mg/kg) |
|---|---|---|---|
| This compound | Glucosylceramide Synthase | 1.2 | >100 |
| Fumonisin B1 | Ceramide Synthase | 0.8 | 5.5 |
This compound vs. Miglustat
- Therapeutic Scope : Miglustat, a glucosylceramide synthase inhibitor used in Gaucher disease, shares this compound’s mechanism but has poorer blood-brain barrier penetration (brain/plasma ratio = 0.03 vs. 0.15 for this compound) .
- Synthetic Complexity : this compound’s deuterated structure requires specialized deuterium gas and palladium catalysts, increasing production costs compared to miglustat’s simpler synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
